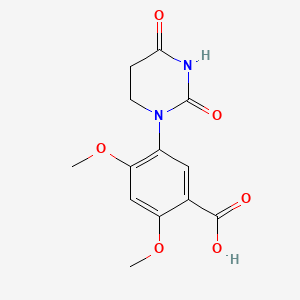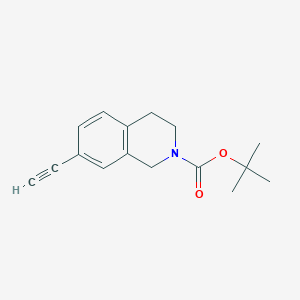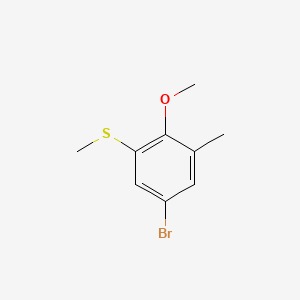
5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene: is an organic compound belonging to the class of substituted benzenes It is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a methylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene typically involves multiple steps, including bromination, methoxylation, and methylation reactions. The methoxy group can be introduced via methoxylation using sodium methoxide and copper bromide . The methylsulfanyl group is added through a thiolation reaction using appropriate thiolating agents.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly reagents to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the sulfoxide or sulfone back to the methylsulfanyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry:
In chemistry, 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for creating compounds with specific properties.
Biology and Medicine:
The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its biological effects and interactions with biological targets is ongoing.
Industry:
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its unique structure allows for the design of molecules with tailored functionalities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene depends on its specific application. In chemical reactions, its substituents influence its reactivity and the types of reactions it can undergo. For example, the bromine atom can act as a leaving group in substitution reactions, while the methoxy and methylsulfanyl groups can participate in electron-donating or withdrawing interactions, affecting the compound’s overall reactivity.
Comparison with Similar Compounds
3-Bromoanisole: Similar in structure but lacks the methyl and methylsulfanyl groups.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Contains additional methoxy groups and a different substitution pattern.
1-Bromo-3-[(methylsulfanyl)methyl]benzene: Similar but with a different arrangement of the methylsulfanyl group.
Uniqueness:
5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11BrOS |
|---|---|
Molecular Weight |
247.15 g/mol |
IUPAC Name |
5-bromo-2-methoxy-1-methyl-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11BrOS/c1-6-4-7(10)5-8(12-3)9(6)11-2/h4-5H,1-3H3 |
InChI Key |
QSCYLBUOYNHWMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


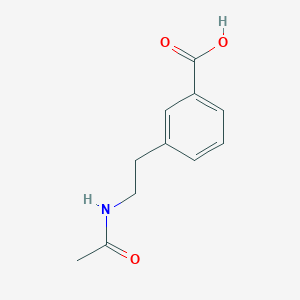



![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)
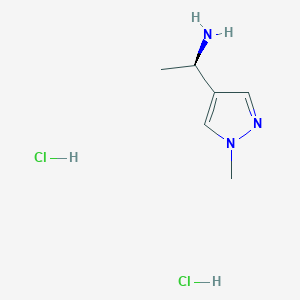
![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13496697.png)
![ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13496699.png)

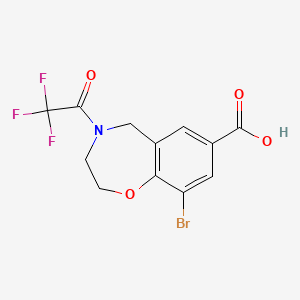
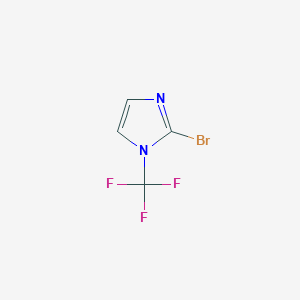
![6-[(Boc-amino)methyl]nicotinonitrile](/img/structure/B13496741.png)
